molecular formula C9H7ClN2O2 B1296382 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid CAS No. 59128-13-1

2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid

Cat. No. B1296382
CAS RN: 59128-13-1
M. Wt: 210.62 g/mol
InChI Key: IHZMECVRSCZAHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid is a chemical compound with the empirical formula C9H8Cl2N2O2 . It is available in solid form . This compound is commercially available and is often used in early discovery research .


Molecular Structure Analysis

The molecular weight of 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid is 247.08 . The SMILES string representation of the molecule is O=C(O)CC1=CN(C=C(Cl)C=C2)C2=N1.Cl . For a detailed molecular structure analysis, it is recommended to use specialized software or databases.


Physical And Chemical Properties Analysis

2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid is a solid compound . Its empirical formula is C9H8Cl2N2O2 and it has a molecular weight of 247.08 . For a comprehensive analysis of its physical and chemical properties, it is recommended to refer to specialized databases or resources.

Scientific Research Applications

Coordination Polymers and Frameworks

The compound 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid has been utilized in the construction of coordination polymers and frameworks. A study by Yin et al. (2021) used a similar ligand, resulting in zero-dimensional complexes and one-dimensional coordination polymers, further assembled into three-dimensional supramolecular frameworks. The dimensionality was affected by the types of solvents used and ligand substituent groups, demonstrating its potential in designing materials with tailored structures and properties (Yin et al., 2021).

Phosphorescent Properties and Stimuli Responsiveness

The compound has also shown relevance in materials with phosphorescent properties. A study by Li and Yong (2019) reported novel positional isomers related to the compound that exhibit different phosphorescent colors and quantum yields. These isomers also demonstrated reversible phosphorescent color switching in response to acid-base vapor stimuli, indicating potential applications in developing dynamic functional materials (Li & Yong, 2019).

Synthesis and Structural Studies

The compound's synthesis and structural aspects have been explored as well. Chui et al. (2004) conducted a study on the synthesis of (2-Oxo-2,3-dihydroimidazo[1,2-a]-pyridin-3-yl)acetic acids, discussing the molecular conformations of the products in solution and crystal forms based on NMR spectral and X-Ray data. This highlights its potential in various synthesis pathways and the importance of understanding its structural characteristics (Chui et al., 2004).

Molecular Docking and Bioactivity

In the realm of bioactivity, the compound's derivatives have been subjected to in silico molecular docking screenings, indicating moderate to good binding energies on target proteins. The derivatives exhibited antimicrobial and antioxidant activity, suggesting a role in pharmaceutical and medical applications (Flefel et al., 2018).

Optical Properties

Derivatives of the compound have been synthesized, characterized, and their fluorescence spectral characteristics were investigated, revealing insights into their optical properties and potential applications in fields like material science or sensor technology (Ge et al., 2014).

Antitumor Activity

Furthermore, the compound's derivatives have been evaluated for their antitumor activity on human myocardial aneurysm cells, showing inhibitory effects on cancer cell viability, proliferation, migration, invasion, and inducing apoptosis, making it a compound of interest in cancer research (Liu et al., 2020).

Safety And Hazards

The safety data sheet for 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid indicates that it may cause serious eye damage . Precautionary measures include avoiding eye contact and seeking medical attention if exposure occurs .

properties

IUPAC Name

2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-6-1-2-8-11-7(3-9(13)14)5-12(8)4-6/h1-2,4-5H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZMECVRSCZAHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70315678
Record name (6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70315678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid

CAS RN

59128-13-1
Record name 59128-13-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296222
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70315678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.